molecular formula C20H23NO2 B11065914 8,8-dimethyl-4-phenyl-2,3,3a,4,8,9-hexahydropyrrolo[1,2-a]quinoline-5,6(1H,7H)-dione

8,8-dimethyl-4-phenyl-2,3,3a,4,8,9-hexahydropyrrolo[1,2-a]quinoline-5,6(1H,7H)-dione

Cat. No.: B11065914
M. Wt: 309.4 g/mol
InChI Key: SVZNCMYWUAHIEA-UHFFFAOYSA-N
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Description

8,8-dimethyl-4-phenyl-2,3,3a,4,8,9-hexahydropyrrolo[1,2-a]quinoline-5,6(1H,7H)-dione is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-4-phenyl-2,3,3a,4,8,9-hexahydropyrrolo[1,2-a]quinoline-5,6(1H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst.

    Oxidation and Reduction Steps: Various oxidation and reduction steps are employed to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8,8-dimethyl-4-phenyl-2,3,3a,4,8,9-hexahydropyrrolo[1,2-a]quinoline-5,6(1H,7H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions

Major Products

The major products formed from these reactions include various quinoline derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

8,8-dimethyl-4-phenyl-2,3,3a,4,8,9-hexahydropyrrolo[1,2-a]quinoline-5,6(1H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-4-phenyl-2,3,3a,4,8,9-hexahydropyrrolo[1,2-a]quinoline-5,6(1H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one
  • (2S,4aR,8aR)-4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
  • (3aR,4R,8R,8aS)-3a,4,7,8a-Tetramethyl-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene

Uniqueness

8,8-dimethyl-4-phenyl-2,3,3a,4,8,9-hexahydropyrrolo[1,2-a]quinoline-5,6(1H,7H)-dione is unique due to its specific structural features, including the combination of a pyrroloquinoline core with phenyl and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

8,8-dimethyl-4-phenyl-2,3,3a,4,7,9-hexahydro-1H-pyrrolo[1,2-a]quinoline-5,6-dione

InChI

InChI=1S/C20H23NO2/c1-20(2)11-15-18(16(22)12-20)19(23)17(13-7-4-3-5-8-13)14-9-6-10-21(14)15/h3-5,7-8,14,17H,6,9-12H2,1-2H3

InChI Key

SVZNCMYWUAHIEA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=O)C(C3N2CCC3)C4=CC=CC=C4)C

Origin of Product

United States

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